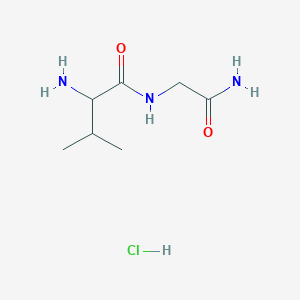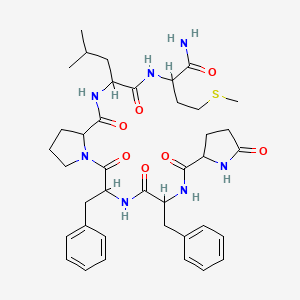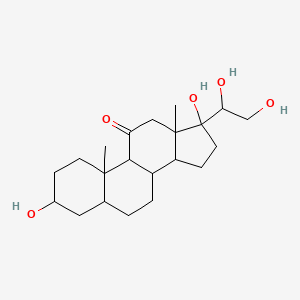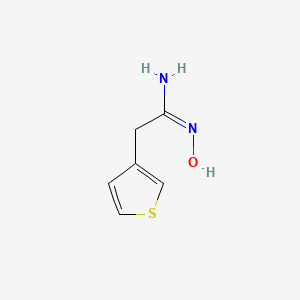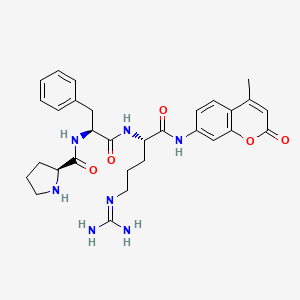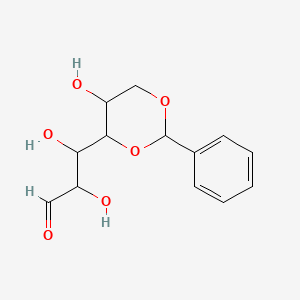
9-Undecenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Undecenal is an organic compound belonging to the class of medium-chain aldehydes. It is characterized by an aldehyde functional group attached to a chain of eleven carbon atoms. This compound is known for its aldehydic, citrus, and floral aroma, making it a valuable ingredient in the fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
9-Undecenal can be synthesized through various methods. One common synthetic route involves the hydroformylation of 1-decene, followed by oxidation. The reaction typically requires a catalyst such as rhodium or cobalt and is carried out under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of undecylenic acid. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield the desired aldehyde .
Analyse Des Réactions Chimiques
Types of Reactions
9-Undecenal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form undecylenic acid.
Reduction: It can be reduced to form 9-undecanol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Undecylenic acid.
Reduction: 9-Undecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-Undecenal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its role in pheromone signaling in insects.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the fragrance industry for its pleasant aroma
Mécanisme D'action
The mechanism of action of 9-Undecenal involves its interaction with cellular membranes. As an aldehyde, it can form Schiff bases with amino groups in proteins, leading to alterations in protein function. This interaction can disrupt cellular processes, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Decenal: Another medium-chain aldehyde with similar properties.
10-Undecenal: A structural isomer with a double bond at a different position.
9-Decenal: A shorter chain aldehyde with similar reactivity.
Uniqueness
9-Undecenal is unique due to its specific chain length and the position of the aldehyde group, which confer distinct chemical and physical properties. Its pleasant aroma and reactivity make it particularly valuable in the fragrance industry .
Propriétés
| 324541-83-5 | |
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
(E)-undec-9-enal |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h2-3,11H,4-10H2,1H3/b3-2+ |
Clé InChI |
ZFMUIJVOIVHGCF-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/CCCCCCCC=O |
SMILES canonique |
CC=CCCCCCCCC=O |
Point d'ébullition |
239.00 to 240.00 °C. @ 760.00 mm Hg |
Densité |
0.841-0.850 (20°) |
Description physique |
colourless, pale yellow, oily liquid |
Solubilité |
insoluble in water; soluble in alcohol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





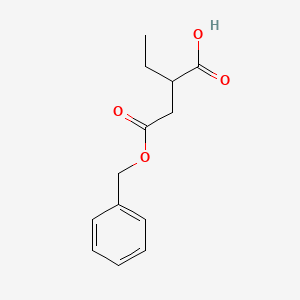
![(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/no-structure.png)
